molecular formula C24H21NO5S B2602572 3-(benzenesulfonyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866726-26-3

3-(benzenesulfonyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2602572
CAS No.: 866726-26-3
M. Wt: 435.49
InChI Key: GGSVKZCTPWYLPS-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present in the molecule. The benzenesulfonyl group is known for its reactivity, and the methoxy groups could potentially undergo reactions under certain conditions .

Scientific Research Applications

PI3K Inhibitors for Treatment

One significant application is its relation to PI3K inhibitors, particularly in treating idiopathic pulmonary fibrosis and cough. The closely related broad-spectrum phosphatidylinositol 3-kinase inhibitors, such as GSK-2126458, which share structural similarities with "3-(Benzenesulfonyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one", have commenced dose-finding Phase I studies in patients with idiopathic pulmonary fibrosis, indicating its potential therapeutic applications (Norman, 2014).

Nucleophilic Reactions

Research into the nucleophilic reactions of similar compounds, such as 3-benzenesulfonyloxyalloxazine and its 1-methyl analog, reveals the versatility of these molecules in producing a variety of reaction products. This demonstrates the compound's potential in facilitating diverse chemical transformations, which could be useful in synthetic chemistry and drug development (Hamby & Bauer, 1987).

Synthesis of Benzofuroquinoline Derivatives

The synthesis of benzofuro[3,2-c]quinoline derivatives from "3-(Benzenesulfonyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one" showcases its role in creating compounds with excellent antileukemia activity. This highlights its importance in the development of new therapeutic agents for treating leukemia (Lin et al., 2020).

Antibacterial Activity

The green synthesis of novel quinoxaline sulfonamides with antibacterial activity further underscores the potential of "3-(Benzenesulfonyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one" and its derivatives. These compounds have shown effectiveness against bacterial strains such as Staphylococcus spp. and Escherichia coli, pointing towards its utility in combating bacterial infections (Alavi et al., 2017).

Antituberculosis Agents

The compound and its derivatives have been explored for their potential as antituberculosis agents. Synthesis and evaluation of new quinoxaline-2-carboxylate 1,4-dioxide derivatives against Mycobacterium tuberculosis demonstrate its applicability in addressing tuberculosis, highlighting its significance in medicinal chemistry and drug development (Jaso et al., 2005).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with this compound .

Future Directions

The future directions for research on this compound would likely depend on its biological activity and potential applications. Quinolinone derivatives are a promising area of research in medicinal chemistry, and further studies could explore the potential uses of this compound .

Properties

IUPAC Name

3-(benzenesulfonyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5S/c1-29-18-10-8-17(9-11-18)15-25-16-23(31(27,28)20-6-4-3-5-7-20)24(26)21-14-19(30-2)12-13-22(21)25/h3-14,16H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSVKZCTPWYLPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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